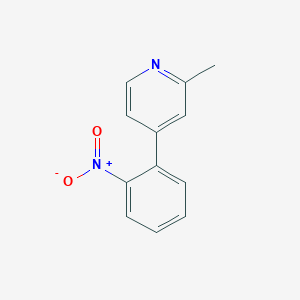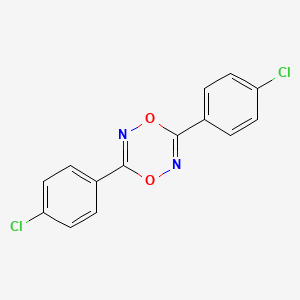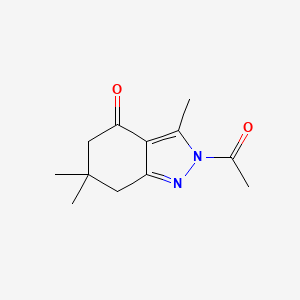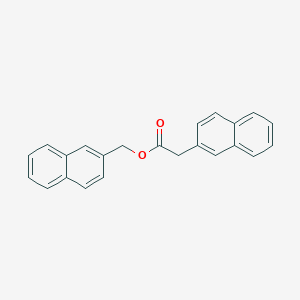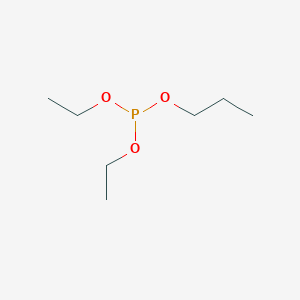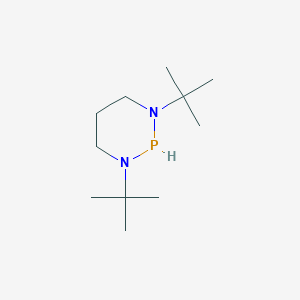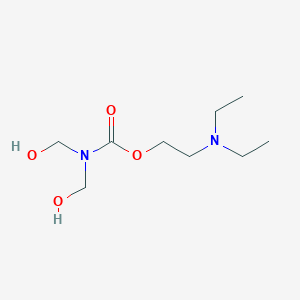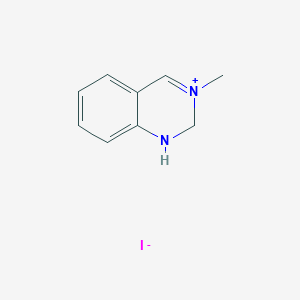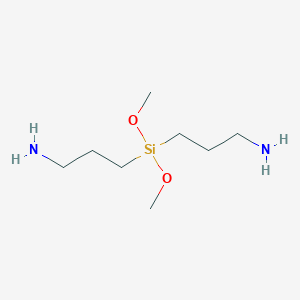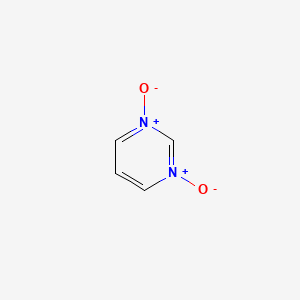
Pyrimidine, 1,3-dioxide (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 1,3-dioxide (9CI): is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 in its six-membered ring This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including pyrimidine, 1,3-dioxide (9CI), can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another method includes a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which allows the synthesis of disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves scalable and efficient synthetic routes. For example, a practical three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal can be employed under metal- and solvent-free conditions to produce substituted pyrimidines . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 1,3-dioxide (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Pyrimidine derivatives can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenation, nitration, or sulfonation using reagents like chlorine (Cl₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine, 1,3-dioxide (9CI) is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, pyrimidine derivatives are studied for their role in nucleic acid chemistry. They are essential components of DNA and RNA, and their analogs are used to investigate genetic processes and develop new therapeutic agents .
Medicine: Pyrimidine, 1,3-dioxide (9CI) and its derivatives have shown promise as potential anticancer agents. Their ability to interfere with nucleic acid synthesis makes them valuable in the development of chemotherapeutic drugs .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatility and reactivity make them suitable for various applications .
Wirkmechanismus
The mechanism of action of pyrimidine, 1,3-dioxide (9CI) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition is achieved through the formation of stable complexes with the enzyme active sites, preventing the normal substrate from binding .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound with a similar structure but without the dioxide functional groups.
Pyrazine: Another six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Uniqueness: Pyrimidine, 1,3-dioxide (9CI) is unique due to the presence of oxygen atoms at positions 1 and 3, which significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives . This structural modification enhances its potential as a therapeutic agent and its utility in various chemical reactions.
Conclusion
Pyrimidine, 1,3-dioxide (9CI) is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Continued research into its properties and applications will likely yield further insights and innovations in various fields.
Eigenschaften
CAS-Nummer |
56642-54-7 |
|---|---|
Molekularformel |
C4H4N2O2 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
1,3-dioxidopyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2O2/c7-5-2-1-3-6(8)4-5/h1-4H |
InChI-Schlüssel |
JBUWYZHMFXHIKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C[N+](=C1)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


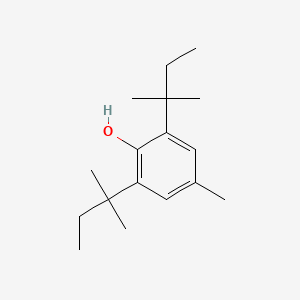
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
